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Compound of Interest

Compound Name:
2-(4-Methylpiperazin-1-

yl)ethanethioamide

Cat. No.: B063938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound

2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to the limited availability of direct

experimental spectra for this specific molecule in the public domain, this guide presents a

combination of predicted data and data from analogous compounds containing the 4-

methylpiperazine and thioamide functional groups. This information is intended to serve as a

reference for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(4-Methylpiperazin-1-yl)ethanethioamide.

These predictions are based on established principles of spectroscopy and data from similar

chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.0 - 9.0 br s 2H -C(=S)NH₂

~ 2.8 - 3.2 t 2H -CH₂-C(=S)

~ 2.4 - 2.8 m 8H
Piperazine ring

protons

~ 2.2 - 2.3 s 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 200 - 210 C=S (Thioamide)

~ 55 - 60 -CH₂-C(=S)

~ 50 - 55 Piperazine ring carbons (-CH₂-N)

~ 45 - 50 -CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3100 Medium-Strong N-H stretching (thioamide)

2950 - 2800 Medium-Strong C-H stretching (aliphatic)

1600 - 1650 Strong N-H bending (thioamide)

1400 - 1500 Medium C-N stretching (thioamide)

1120 - 1250 Medium-Strong C=S stretching (thioamide)[1]

Table 4: Predicted Mass Spectrometry Data
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Based on the molecular formula C₇H₁₅N₃S, the predicted mass-to-charge ratios (m/z) for

various adducts are listed below.[2]

Adduct Predicted m/z

[M+H]⁺ 174.10594

[M+Na]⁺ 196.08788

[M+K]⁺ 212.06182

[M]⁺ 173.09811

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These protocols are standard procedures and may require optimization

based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically

used.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with

dry KBr powder and pressing the mixture into a thin disk.
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Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI,

the sample is typically dissolved in a solvent like methanol or acetonitrile.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for

accurate mass measurements and elemental composition determination.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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